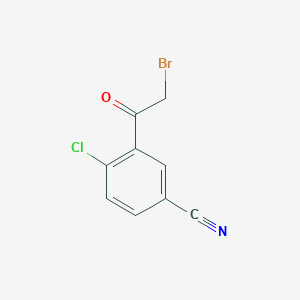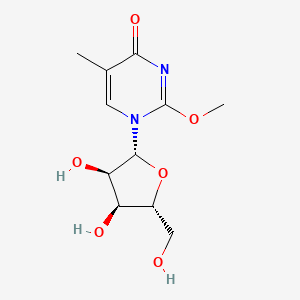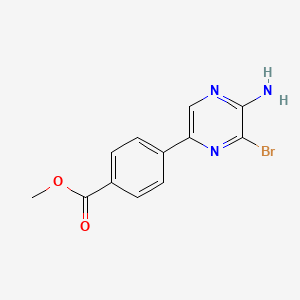
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate is an organic compound with the molecular formula C12H10BrN3O2 and a molecular weight of 308.13 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyrazine ring, which is substituted with an amino group and a bromine atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazine ring, which is then brominated and aminated.
Reaction Conditions: The bromination of the pyrazine ring is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The amination is achieved using ammonia or an amine source under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino and bromine substituents on the pyrazine ring play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate can be compared with other similar compounds, such as:
4-(6-Bromopyrazin-2-yl)morpholine: Similar in structure but with a morpholine ring instead of a benzoate ester.
Methyl 4-(bromomethyl)benzoate: Lacks the pyrazine ring and amino group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H10BrN3O2 |
|---|---|
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
methyl 4-(5-amino-6-bromopyrazin-2-yl)benzoate |
InChI |
InChI=1S/C12H10BrN3O2/c1-18-12(17)8-4-2-7(3-5-8)9-6-15-11(14)10(13)16-9/h2-6H,1H3,(H2,14,15) |
Clave InChI |
HSBPGKONVKXDRZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


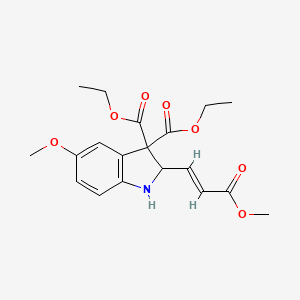
![Rel-tert-butyl ((1R,6r)-3-azabicyclo[3.1.1]heptan-6-yl)carbamate](/img/structure/B12951578.png)
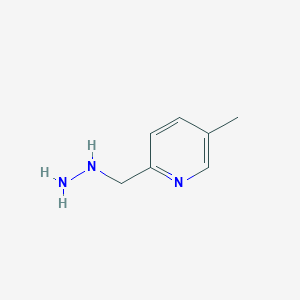
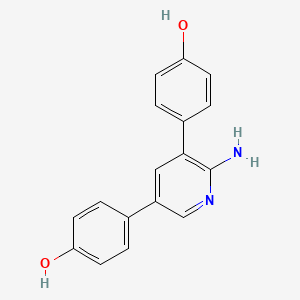


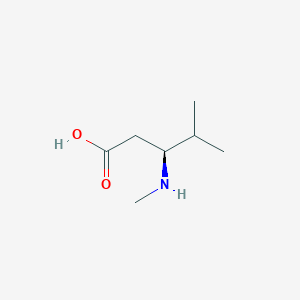

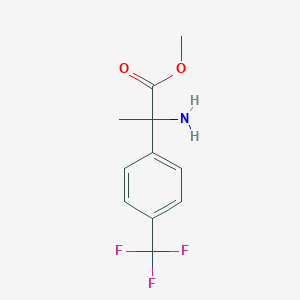
![1-methyl-9H-(2,3-13C2)pyridino[3,4-b]indole](/img/structure/B12951644.png)
